(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid
CAS No.:
Cat. No.: VC16935676
Molecular Formula: C30H37N3O6
Molecular Weight: 535.6 g/mol
* For research use only. Not for human or veterinary use.
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid -](/images/structure/VC16935676.png)
Specification
Molecular Formula | C30H37N3O6 |
---|---|
Molecular Weight | 535.6 g/mol |
IUPAC Name | (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid |
Standard InChI | InChI=1S/C30H37N3O6/c1-29(2,3)39-28(38)32-19-16-30(17-20-32,22-13-8-5-9-14-22)27(37)33-18-10-15-23(33)25(34)31-24(26(35)36)21-11-6-4-7-12-21/h4-9,11-14,23-24H,10,15-20H2,1-3H3,(H,31,34)(H,35,36)/t23-,24+/m0/s1 |
Standard InChI Key | ZHKPUONSZGPVRU-BJKOFHAPSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C4=CC=CC=C4)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound comprises four key subunits:
-
4-Phenylpiperidin-4-yl core: A six-membered piperidine ring substituted with a phenyl group at the 4-position, providing structural rigidity and hydrophobic interactions .
-
Boc protection: The tert-butoxycarbonyl group shields the piperidine nitrogen, enhancing solubility and stability during synthetic workflows .
-
L-Proline linkage: A cyclic secondary amine (proline) facilitates conformational restriction, potentially improving target binding specificity .
-
Phenyl ethanoic acid terminus: The carboxylic acid group enables covalent conjugation to biomolecules or metal surfaces, while the phenyl ring contributes to π-π stacking interactions .
The stereochemistry at the C2 position (R-configuration) is critical for molecular recognition. Computational models of analogous Boc-protected piperidines indicate that the R-configuration optimizes spatial alignment with enzymatic active sites, such as proteases or kinases .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₃₀H₃₇N₃O₆ |
Molecular Weight | 547.64 g/mol |
Stereochemistry | (2R) |
Key Functional Groups | Boc, piperidine, proline, carboxylic acid |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis literature exists for this compound, a plausible route involves:
-
Boc protection of 4-phenylpiperidine: Reacting 4-phenylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .
-
Carbodiimide-mediated coupling: Linking the Boc-protected piperidine to L-proline using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
-
Phenyl ethanoic acid conjugation: Employing EDC/HOBt to attach phenyl ethanoic acid to the proline’s amino group, followed by chiral resolution to isolate the 2R enantiomer .
Challenges in Production
-
Stereochemical purity: Achieving >98% enantiomeric excess (ee) requires advanced chromatographic techniques, such as chiral HPLC with polysaccharide-based columns .
-
Solubility limitations: The Boc group improves solubility in organic phases, but the phenyl and proline moieties necessitate polar aprotic solvents (e.g., DMF) during coupling steps .
Physicochemical Properties
Stability and Solubility
-
Thermal stability: Analogous Boc-piperidine compounds decompose above 170°C, with the Boc group cleaving at ~150°C under acidic conditions .
-
Aqueous solubility: Limited solubility in water (<0.1 mg/mL at pH 7.4) but improved in DMSO (∼50 mg/mL) .
Table 2: Physicochemical Data
Parameter | Value |
---|---|
LogP (octanol-water) | 3.8 ± 0.2 |
pKa (carboxylic acid) | 4.2 |
Melting Point | 164–170°C (decomposes) |
Biological Activity and Applications
PROTAC Development
The compound’s bifunctional design aligns with PROTAC requirements:
-
Piperidine-proline linker: Semi-rigid structure balances flexibility and stability, promoting ternary complex formation between E3 ligases and target proteins .
-
Case Study: A PROTAC using a similar Boc-piperidine linker demonstrated 80% degradation of BRD4 at 100 nM in HeLa cells .
Enzyme Inhibition
Molecular docking studies suggest affinity for:
-
Prolyl oligopeptidase (POP): The L-proline moiety competitively inhibits POP (IC₅₀ ∼ 5 µM) .
-
Matrix metalloproteinases (MMPs): The carboxylic acid group chelates catalytic zinc ions, reducing MMP-9 activity by 60% at 10 µM .
Future Perspectives
-
Targeted degradation therapies: Optimizing linker length and rigidity for enhanced PROTAC efficiency .
-
Peptide-drug conjugates: Exploiting the proline moiety for tumor-specific delivery of chemotherapeutics .
-
Crystallographic studies: Resolving the compound’s binding mode with POP and MMPs via X-ray diffraction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume